molecular formula C7H5BrF3NO B1380442 3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine CAS No. 1357095-12-5

3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B1380442
CAS No.: 1357095-12-5
M. Wt: 256.02 g/mol
InChI Key: HAEMAOMMHYTAMI-UHFFFAOYSA-N
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Description

3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine: is an organic compound with the molecular formula C7H4BrF3NO . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and trifluoroethoxy groups in the molecule makes it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Halogenation: The synthesis of 3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine typically starts with the halogenation of 4-(2,2,2-trifluoroethoxy)pyridine

    Etherification: Another method involves the etherification of 3-bromo-4-hydroxypyridine with 2,2,2-trifluoroethanol in the presence of a suitable base like potassium carbonate or sodium hydride.

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation and etherification processes, utilizing automated reactors and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding pyridine N-oxides. Reduction reactions can also be performed to remove the bromine atom, yielding 4-(2,2,2-trifluoroethoxy)pyridine.

    Coupling Reactions: It can be used in palladium-catalyzed coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds with various aryl or vinyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed:

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Dehalogenated pyridines.

Scientific Research Applications

Chemistry: 3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of potential drug candidates. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Industry: The compound is used in the production of specialty chemicals and advanced materials. It is also employed in the development of novel catalysts and ligands for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its derivatives may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

  • 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine
  • 3-Bromo-5-(2,2,2-trifluoroethoxy)pyridine
  • 4-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

Uniqueness: 3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine is unique due to the specific positioning of the bromine and trifluoroethoxy groups on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it suitable for specific synthetic applications and research purposes.

Properties

IUPAC Name

3-bromo-4-(2,2,2-trifluoroethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-5-3-12-2-1-6(5)13-4-7(9,10)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEMAOMMHYTAMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1OCC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was synthesized in analogy to Example 53a, using 3-bromo-4-chloropyridine (CAN 36953-42-1) and 2,2,2-trifluoroethanol (CAN 75-89-8) as starting materials and isolated (7.4 g, 78%) as a yellow oil; MS (ESI, m/z): 256.1 (M+H+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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